molecular formula C7H6Br2FN B1370708 4,6-Dibromo-3-fluoro-2-methylaniline CAS No. 1000576-24-8

4,6-Dibromo-3-fluoro-2-methylaniline

Cat. No.: B1370708
CAS No.: 1000576-24-8
M. Wt: 282.94 g/mol
InChI Key: UUASIFHVSSSHAB-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aromatic Amine Chemistry

Aromatic amines are compounds featuring an amino group (-NH₂) attached to an aromatic ring. The simplest of these is aniline (B41778). When hydrogen atoms on the aniline's benzene (B151609) ring are replaced by other functional groups, the resulting molecules are known as substituted anilines. This substitution can dramatically alter the molecule's chemical properties, including its basicity, reactivity, and electronic characteristics.

Rationale for Advanced Investigation of 4,6-Dibromo-3-fluoro-2-methylaniline

The scientific interest in this compound stems primarily from its role as a specialized chemical intermediate or building block. myskinrecipes.com Polysubstituted aromatic compounds are fundamental in constructing complex target molecules. The specific arrangement of bromo, fluoro, and methyl groups on the aniline ring makes this compound a valuable precursor for synthesizing active pharmaceutical ingredients (APIs) and advanced agrochemicals. myskinrecipes.com

The presence of multiple halogen atoms allows for subsequent chemical modifications through reactions like cross-coupling, which are pivotal in modern organic synthesis. Therefore, the investigation of this compound is driven by its potential to provide a synthetic route to novel molecules with specific, potentially enhanced, biological or material properties. myskinrecipes.com

Overview of Prior Research on Related Halogenated and Alkylated Anilines

While specific research literature on this compound is not extensively published, a wealth of information exists for structurally similar compounds. This body of research provides a framework for understanding its probable reactivity and applications.

Research into analogous compounds highlights their importance as synthetic intermediates. For instance, 2,6-dibromo-4-methylaniline (B181599) is utilized as a reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes. fishersci.ca It also participates in sophisticated chemical reactions such as the Suzuki-coupling reaction, a powerful method for creating carbon-carbon bonds. fishersci.ca Another related compound, 2,6-dibromo-4-trifluoromethoxyaniline, is a key intermediate in the preparation of the agricultural fungicide thifluzamide. google.com Similarly, derivatives of 3-Bromo-2-methylaniline have been instrumental in developing Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs investigated for treating autoimmune diseases and certain cancers. chemicalbook.com This established utility of similar bromo-methylanilines underscores the likely role of this compound as a valuable building block in medicinal and agricultural chemistry.

The reactivity of an aniline derivative in reactions such as electrophilic aromatic substitution is governed by the interplay of its substituents.

Amino Group (-NH₂): The amino group is a powerful activating group. It donates electron density to the aromatic ring through a resonance effect, making the ring more nucleophilic and thus highly reactive towards electrophiles. It strongly directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): The methyl group is a weakly activating group. It donates electron density through an inductive effect and hyperconjugation, also directing incoming electrophiles to the ortho and para positions.

Halogens (-Br, -F): Halogens exhibit a dual electronic effect. They are electronegative and pull electron density from the ring through an inductive effect, which deactivates the ring towards electrophilic substitution. However, they possess lone pairs of electrons that can be donated to the ring via a resonance effect. This resonance donation directs incoming electrophiles to the ortho and para positions. For halogens, the deactivating inductive effect is generally stronger than the activating resonance effect.

In this compound, the positions available for further substitution are limited. The collective electronic effects of the strongly activating amino group, the weakly activating methyl group, and the deactivating halogen atoms create a unique reactivity profile that synthetic chemists can exploit for targeted chemical transformations.

Chemical and Physical Data

Below are the known properties for this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1000576-24-8 bldpharm.comambeed.com
Molecular Formula C₇H₆Br₂FN ambeed.comfluorochem.co.uk
Molecular Weight 282.94 g/mol ambeed.com
Physical State Solid fluorochem.co.uk
Melting Point Data not publicly availableN/A
Boiling Point Data not publicly availableN/A

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-3-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUASIFHVSSSHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Dibromo 3 Fluoro 2 Methylaniline

Established Synthetic Pathways and Multi-Step Approaches

The most common and established pathway for the synthesis of 4,6-dibromo-3-fluoro-2-methylaniline begins with a commercially available and suitable precursor, which is then subjected to sequential halogenation steps. This multi-step approach allows for the controlled introduction of bromine atoms at specific positions on the aromatic ring.

Utilization of Precursors in Target Compound Synthesis (e.g., 3-fluoro-2-methylaniline)

The general synthetic scheme is as follows:

Key Reaction Steps and Strategic Reagent Selection

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The activating and directing effects of the amino, fluoro, and methyl groups on the aniline (B41778) ring are crucial in determining the position of the incoming bromine atoms.

Aromatic Bromination Strategies

Aromatic bromination is a pivotal step in the synthesis of this compound. The choice of brominating agent and reaction conditions is critical to ensure high yields and the correct regioselectivity.

The first bromination of 3-fluoro-2-methylaniline (B146951) is a regioselective process that predominantly yields 4-bromo-3-fluoro-2-methylaniline. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its mild and selective nature. The reaction is typically carried out in a suitable organic solvent.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 3-fluoro-2-methylaniline, the para position (position 4) is sterically accessible and electronically favored, leading to the formation of the 4-bromo isomer as the major product.

For the second bromination, introducing a bromine atom at the 6-position of 4-bromo-3-fluoro-2-methylaniline, a stronger brominating agent or more forcing reaction conditions may be required. The presence of multiple substituents on the ring influences the reactivity of the remaining positions. The position 6 is ortho to the activating amino group, making it the next most favorable site for electrophilic attack.

StepReactantReagentProduct
13-Fluoro-2-methylanilineN-Bromosuccinimide (NBS)4-Bromo-3-fluoro-2-methylaniline
24-Bromo-3-fluoro-2-methylanilineBrominating Agent (e.g., Br2)This compound

Fluorination Methodologies

While the primary synthetic route to this compound starts with an already fluorinated precursor, it is relevant to discuss general fluorination methodologies that could be employed in the synthesis of such precursors. Electrophilic fluorination is a common method for introducing fluorine onto an aromatic ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are often used for this purpose. For example, the fluorination of an appropriately substituted aniline or its protected derivative could be a potential step in an alternative synthesis. The choice of fluorinating agent and reaction conditions would depend on the specific substrate and the desired regioselectivity.

Methylation Reactions

Similar to fluorination, the methylation of the aniline ring is typically accomplished before the bromination steps. In a hypothetical alternative synthesis, a methyl group could be introduced onto a bromo-fluoroaniline derivative. One common method for the methylation of anilines is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde (B43269) and formic acid. However, for the synthesis of 3-fluoro-2-methylaniline, a more common industrial approach involves the reduction of a corresponding nitro- or cyano-substituted toluene (B28343) derivative.

Nitro Group Reduction to Amine Functionality

The conversion of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. For the preparation of this compound, this step would involve the reduction of a precursor like 1,5-Dibromo-2-fluoro-3-methyl-4-nitrobenzene. A significant challenge in this reaction is the preservation of the carbon-halogen bonds, as many reduction methods can lead to undesired dehalogenation. nih.govresearchgate.net The choice of reducing agent and reaction conditions is therefore paramount to ensure high chemoselectivity.

Several methods are commonly employed for this transformation, each with distinct advantages regarding functional group tolerance. commonorganicchemistry.com

Metal-Acid Systems: The classic Béchamp reduction, using iron powder in an acidic medium like acetic acid or hydrochloric acid, is a cost-effective and robust method. nih.govthieme-connect.comgoogle.com It is known for its high tolerance of sensitive functional groups, including halogens. scispace.com Another common reagent is tin(II) chloride (SnCl2) in an acidic solution, which also offers mild conditions and good selectivity for reducing nitro groups without affecting aryl halides. scispace.comresearchgate.netacsgcipr.org

Catalytic Hydrogenation: This method involves treating the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com While palladium on carbon (Pd/C) is a highly efficient catalyst, it can sometimes promote hydrodehalogenation, especially with aryl bromides and iodides. nih.govacs.org To mitigate this, alternative catalysts like Raney nickel or sulfided platinum catalysts may be used, which often show higher selectivity for the nitro group reduction while leaving halogen substituents intact. commonorganicchemistry.comnih.gov Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, is another effective technique that can offer high selectivity. nih.govscispace.com

Below is a comparative table of common reduction methods for halogenated nitroarenes.

Reagent/CatalystTypical ConditionsAdvantagesPotential Issues
Fe / Acid (e.g., AcOH, HCl)Acetic acid, ethanol (B145695), water; heatingLow cost, high functional group tolerance, environmentally friendly. thieme-connect.comcommonorganicchemistry.comLarge amount of iron sludge produced.
SnCl₂·2H₂OEthanol or Ethyl Acetate; heatingMild conditions, good for substrates with other reducible groups. researchgate.netStoichiometric amounts of tin salts are required, leading to waste. acsgcipr.org
H₂ / Pd/CMethanol or Ethanol; H₂ pressureHigh efficiency, clean reaction. commonorganicchemistry.comRisk of dehalogenation, especially with I and Br substituents. nih.govresearchgate.net
H₂ / Raney NiEthanol; H₂ pressureLess prone to dehalogenation compared to Pd/C. commonorganicchemistry.comRequires careful handling due to pyrophoric nature.
Hydrazine Hydrate / Pd/CMethanol; heatingAvoids handling H₂ gas, often highly selective. nih.govHydrazine is toxic.

Advanced and Novel Synthetic Approaches

While the reduction of a nitro-precursor is a standard route, modern synthetic chemistry offers more advanced methodologies that could potentially be applied to construct the this compound scaffold. These methods often involve transition metal-catalyzed reactions that allow for the precise and efficient formation of carbon-nitrogen bonds.

Transition Metal-Catalyzed Coupling Reactions in Analogous Systems (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. While direct synthesis of this compound using these methods might be complex, they are invaluable for creating the necessary precursors or analogous structures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. youtube.com In a hypothetical synthesis, a dihalogenated fluorotoluene derivative could be coupled with a boron-containing amine equivalent, or an aminophenylboronic acid could be coupled with a polyhalogenated benzene (B151609) ring. A key challenge in polyhalogenated systems is achieving site-selectivity, as the catalyst may react with different halogen atoms at different rates, often influenced by steric and electronic factors. nih.gov Generally, the order of reactivity for oxidative addition to palladium is C–I > C–OTf > C–Br >> C–Cl. researchgate.net

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed reaction for forming C–N bonds directly by coupling an aryl halide or triflate with an amine. rsc.orgwikipedia.org A potential strategy could involve the amination of a 1,3-dibromo-4-fluoro-2-methyl-5-halobenzene precursor. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, influencing catalyst activity and selectivity. ias.ac.in This method has largely replaced harsher, older techniques for synthesizing aryl amines. wikipedia.org

The table below summarizes these key cross-coupling reactions.

Reaction NameCatalyst/Ligand SystemReactantsBond FormedKey Features
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Aryl/Vinyl Halide + Organoboron ReagentC-CMild conditions, high functional group tolerance, commercially available reagents. youtube.com
Buchwald-Hartwig Amination Pd catalyst + Phosphine Ligand (e.g., BINAP, XPhos)Aryl Halide/Triflate + AmineC-NBroad scope for both amine and aryl components, milder than classical methods. rsc.orgwikipedia.org

Optimized Reaction Conditions and Process Development

For any synthetic route to be viable for larger-scale production, optimization of reaction conditions is essential. This involves systematically varying parameters to maximize yield and purity while minimizing costs and environmental impact. researchgate.net In the context of synthesizing this compound, particularly via nitro group reduction, several factors are critical.

Catalyst Loading and Selection: In catalytic hydrogenations, minimizing the amount of precious metal catalyst (like palladium or platinum) is a primary economic driver. researchgate.net Screening different catalysts and supports can identify options that provide the best balance of activity and selectivity, preventing dehalogenation. acs.orgccspublishing.org.cn

Solvent and Temperature: The choice of solvent can influence reaction rates and selectivity. For instance, in hydrogenations of halogenated nitroaromatics, solvents like THF have been shown to be effective. acs.org Temperature control is also vital; exothermic nitro reductions require careful management to prevent side reactions.

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for determination of the optimal reaction time, ensuring complete conversion of the starting material without forming degradation byproducts.

Work-up and Isolation: Developing a streamlined work-up procedure is crucial for industrial processes. This includes efficient removal of catalysts and reagents to yield a product of high purity. commonorganicchemistry.com

Process development aims to translate a laboratory-scale synthesis into a safe, efficient, and scalable industrial process. utwente.nlniir.org This involves addressing challenges such as heat management, reagent handling, and waste disposal. researchgate.net

Purification and Isolation Techniques for Synthetic Products

The final stage of synthesis is the purification and isolation of the target compound, this compound, from the crude reaction mixture. The choice of method depends on the physical properties of the product and the nature of the impurities.

Crystallization/Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. google.com For halogenated aromatic compounds, solvents like toluene, dichloroethane, or ethanol are often effective. google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel). researchgate.net A solvent system (mobile phase) is chosen that allows the desired compound to be eluted from the column separately from byproducts and unreacted starting materials. For anilines, which are basic, it is sometimes necessary to add a small amount of a base like triethylamine (B128534) to the eluent to prevent peak tailing on the slightly acidic silica gel. researchgate.net

Distillation: If the aniline product or its precursors are liquids, distillation can be an effective purification method. For industrial-scale purification of anilines, distillation columns are used to separate the product from water and other volatile components. google.comgoogle.com

Solvent Extraction: This method is used during the work-up phase to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. science.govosti.gov For example, after an acidic work-up, the aniline product might be protonated and reside in the aqueous phase, while neutral impurities are extracted into an organic solvent. Basification of the aqueous layer would then allow the pure aniline to be extracted into a fresh portion of organic solvent.

Chemical Reactivity and Mechanistic Studies of 4,6 Dibromo 3 Fluoro 2 Methylaniline

Intrinsic Reactivity Profile of the Substituted Aniline (B41778) Moiety

The aniline moiety in 4,6-Dibromo-3-fluoro-2-methylaniline is the primary determinant of its chemical behavior. The amino group is a potent activating group, significantly influencing the electron density of the aromatic ring and its susceptibility to various chemical transformations.

Anilines are highly reactive towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH2). byjus.comtestbook.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. wikipedia.orgquora.com This makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. byjus.com

Due to the high activation by the amino group, reactions such as bromination may occur readily, potentially without the need for a Lewis acid catalyst. chemistrysteps.com However, direct nitration can be problematic as the strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH3+). chemistrysteps.compearson.com This protonated group is strongly deactivating and a meta-director, which can lead to a mixture of products and undesirable side reactions. chemistrysteps.compearson.com To achieve selective nitration, the amino group is often protected by acetylation to form an amide, which is less activating and directs substitution primarily to the para position. libretexts.orglibretexts.org

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Activating/Deactivating Directing Effect
-NH2 1 +R >> -I Strongly Activating Ortho, Para
-CH3 2 +I Weakly Activating Ortho, Para
-F 3 -I > +R Deactivating Ortho, Para

This table is based on general principles of substituent effects in electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally unfavorable. The presence of the electron-donating amino and methyl groups increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring.

However, the aniline nitrogen itself can act as a nucleophile. quora.com It can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds. The lone pair of electrons on the nitrogen atom is available for donation to an electrophilic center. quora.com

The aniline moiety can undergo oxidation, and the specific products formed depend on the oxidizing agent and reaction conditions. Oxidation can lead to a variety of products, including nitroso, nitro, azoxy, and azo compounds, as well as polymeric materials. acs.org The presence of multiple substituents on the ring can influence the course of the oxidation.

Reduction of the aromatic ring of anilines is generally difficult due to the presence of the activating amino group. However, the nitro group, if introduced onto the ring, can be readily reduced to an amino group using various reducing agents such as tin or iron in acidic media. libretexts.org

Regioselectivity and Stereoselectivity in Reactions

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of reactions involving this compound.

The amino group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. byjus.comtestbook.com Similarly, the methyl group is also an ortho-, para-director. The halogen atoms (bromine and fluorine) are also ortho-, para-directors, although they are deactivating. wikipedia.org

In this compound, the positions ortho and para to the amino group are positions 2, 4, and 6. However, positions 2, 4, and 6 are already substituted. The remaining open position for electrophilic attack is position 5. The directing effects of the existing substituents will influence the reactivity of this position. The amino group will strongly activate this position, while the adjacent bromine and fluorine atoms will deactivate it.

Steric hindrance will also play a significant role in determining the site of reaction. nih.govrsc.org The presence of the methyl group at position 2 and the bromine atom at position 6 creates significant steric bulk around the amino group. This steric hindrance can influence the approach of reagents to both the aniline nitrogen and the adjacent positions on the ring. rsc.org For example, in electrophilic aromatic substitution, attack at position 5 might be favored over other positions due to a combination of electronic activation from the amino group and less steric hindrance compared to positions adjacent to the bulky substituents.

Table 2: Analysis of Directing Effects for Electrophilic Attack at Position 5

Substituent Position Relative to Attack at 5 Directing Influence
-NH2 Para Strongly Activating
-CH3 Meta Weakly Activating
-F Ortho Deactivating
-Br (at 4) Ortho Deactivating

This table provides a qualitative analysis of the combined electronic effects on the reactivity of the only available position for further substitution.

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons and is therefore nucleophilic and basic. byjus.com It can react with acids to form anilinium salts. chemistrysteps.com The basicity of the aniline is influenced by the electronic effects of the ring substituents. The electron-donating methyl group will slightly increase the basicity, while the electron-withdrawing halogen atoms will decrease it.

The nucleophilicity of the aniline nitrogen allows it to participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy in electrophilic aromatic substitution. libretexts.orglibretexts.org

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. Aryl diazonium salts are versatile intermediates that can be converted to a wide range of functional groups. libretexts.org

The steric hindrance from the ortho-methyl group and ortho-bromo group can be expected to reduce the rate of reactions at the nitrogen atom compared to an unsubstituted aniline. rsc.org

Reaction Kinetics and Mechanistic Elucidation

Investigation of Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed Processes)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are fundamental tools in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. The electronic and steric properties of the substrates, in this case, this compound, play a crucial role in the reaction kinetics and the efficiency of the catalytic cycle. The presence of two bromine atoms, a fluorine atom, and a methyl group on the aniline ring introduces a complex interplay of inductive and steric effects that would be expected to influence the rates of oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination steps of the catalytic cycle.

However, a detailed kinetic analysis, including reaction order with respect to the catalyst, substrate, and reagents, for this compound has not been reported. Such studies would be invaluable for understanding the rate-determining step of its palladium-catalyzed transformations and for optimizing reaction conditions. For instance, the relative reactivity of the two bromine atoms in a stepwise coupling reaction would be of significant interest, influenced by the electronic effects of the fluorine and the steric hindrance from the adjacent methyl group. Without empirical data, any discussion on the specific catalytic mechanism involving this compound would be purely speculative.

Solvent and pH Effects on Reaction Outcomes (e.g., Borch Reductive Amination Principles)

The principles of the Borch reductive amination, which involves the formation of an imine or iminium ion followed by reduction, are well-understood. The reaction is highly sensitive to pH, which governs the equilibrium between the amine, carbonyl compound, and the resulting imine/iminium ion, as well as the activity of the reducing agent, typically a cyanoborohydride. The nucleophilicity of the aniline nitrogen in this compound would be significantly modulated by the electron-withdrawing effects of the halogen substituents, which in turn would affect the rate of imine formation.

The search did not yield any specific data on the role of this compound as a key intermediate for advanced heterocyclic systems like quinoline (B57606) compounds, nor as a building block for functionalized aromatic scaffolds. Furthermore, no information was found concerning the synthesis of its functional derivatives, such as amides and imines, or its participation in cross-coupling reactions for C-C, C-N, and C-O bond formations. Consequently, its utility in the development of poly-substituted aromatic structures also remains undocumented in the available scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "Derivatization and Synthetic Utility of this compound" due to the lack of research findings on this specific compound.

Derivatization and Synthetic Utility of 4,6 Dibromo 3 Fluoro 2 Methylaniline

Applications in Specialty Chemical and Materials Synthesis

The utility of 4,6-Dibromo-3-fluoro-2-methylaniline extends into the realm of specialty chemicals and advanced materials. The interplay of its functional groups allows for its incorporation into larger molecular frameworks, leading to substances with desirable physical and chemical properties. This section explores its potential in the design of compounds with specific electronic and optical characteristics and its role as a crucial intermediate in the synthesis of agrochemical and pharmaceutical precursors.

The field of materials science has a vested interest in organic molecules that exhibit non-linear optical (NLO) properties due to their potential applications in telecommunications, optical computing, and data storage. Halogenated anilines, as a class of compounds, have been investigated for their NLO activity. ccsenet.orgresearchgate.net Theoretical studies on various halogenated aniline (B41778) derivatives have shown that the introduction of halogens can significantly influence the first (β) and second (γ) hyperpolarizabilities, which are key parameters for NLO materials. researchgate.netbohrium.comccsenet.org

Research on halogenated aniline oligomers has demonstrated that high values of β and γ can be achieved. ccsenet.orgresearchgate.net For instance, the inclusion of fluorine substituents in pernigraniline hexamers has been found to result in a high dynamic β hyperpolarizability, crucial for second-harmonic generation (SHG). ccsenet.orgresearchgate.net While direct studies on this compound are not extensively documented in this context, the principles derived from related structures suggest its potential as a building block for NLO materials. The electronic landscape of the aniline ring, perturbed by the electron-withdrawing halogens and the electron-donating methyl and amino groups, creates a molecular dipole that is a prerequisite for second-order NLO activity.

Further derivatization of the amino group or substitution of the bromine atoms on the this compound scaffold could lead to the synthesis of push-pull systems, a common design motif for NLO chromophores. The inherent asymmetry of this compound makes it an attractive starting material for such synthetic endeavors. Quantum chemical calculations on related molecules like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) have been used to predict their NLO properties, and similar computational studies could elucidate the potential of this compound in this domain. researchgate.net

Below is an interactive data table summarizing the calculated non-linear optical properties of some halogenated anilines from theoretical studies, illustrating the effect of halogen substitution.

CompoundMethodBasis Setβ (esu)
2,5-difluoroaniline (DFA)B3LYP-D36-311++G(d,p)Enhanced response
2,5-dichloroaniline (DCA)B3LYP-D36-311++G(d,p)Not specified
2,5-dibromoaniline (DBA)B3LYP-D36-311++G(d,p)Enhanced response
para-fluoroaniline (PFA)B3LYP-D36-311++G(d,p)Not specified
para-chloroaniline (PCA)B3LYP-D36-311++G(d,p)Enhanced response
para-bromoaniline (PBA)B3LYP-D36-311++G(d,p)Not specified

Note: "Enhanced response" indicates that the study found these compounds to have a greater first hyperpolarizability compared to aniline and some other substituents. bohrium.com Specific numerical values for β were not provided in the abstract.

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including those used in agriculture and medicine. myskinrecipes.com this compound and its isomers serve as key building blocks in the production of active pharmaceutical ingredients (APIs) and agrochemicals. myskinrecipes.com The bromine atoms at the 4- and 6-positions offer reactive sites for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities. The fluorine and methyl groups can influence the conformational preferences and metabolic stability of the final products.

In the agrochemical sector, related dibromoaniline derivatives are precursors to potent fungicides. For example, 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate in the synthesis of thifluzamide, a broad-spectrum fungicide. google.com This highlights the industrial relevance of dibromoaniline scaffolds in developing crop protection agents. The structural motifs present in this compound make it a plausible candidate for the synthesis of novel pesticides and herbicides.

In the pharmaceutical industry, fluorine-containing compounds are of particular interest due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability and binding affinity to target proteins. google.com The synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, a pharmaceutical intermediate, from 4-bromo-2-fluorobenzotrifluoride (B107764) demonstrates the utility of related halogenated anilines in drug discovery and development. google.com this compound can be envisioned as a starting material for the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the proton, carbon, and fluorine frameworks of 4,6-Dibromo-3-fluoro-2-methylaniline.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, providing distinct signals for the aromatic, amine, and methyl protons.

Aromatic Proton (C5-H): A single signal is expected for the lone aromatic proton at the C5 position. Its chemical shift would be influenced by the surrounding substituents. The ortho-bromine atom at C6 and the para-amino group at C1 are expected to be the dominant electronic influences. This proton would likely appear as a doublet due to coupling with the fluorine atom at C3.

Amine Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. The exact chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Methyl Protons (-CH₃): The methyl group at the C2 position is expected to produce a singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aromatic H (C5) 7.0 - 7.5 Doublet (d) Coupling with ¹⁹F nucleus.
Amine (-NH₂) 3.5 - 4.5 Broad Singlet (br s) Shift is solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated. The chemical shifts are heavily influenced by the electronegativity and position of the halogen and methyl substituents.

C-NH₂ (C1): This carbon is expected to be significantly deshielded due to the attached amino group.

C-CH₃ (C2): The carbon bearing the methyl group will have a characteristic shift.

C-F (C3): This carbon will show a large coupling constant (¹JCF) due to the directly attached fluorine atom, appearing as a doublet.

C-Br (C4 and C6): The carbons bonded to the bromine atoms are expected to be found in the mid-range of the aromatic region. Their shifts will differ due to the influence of other adjacent substituents.

C-H (C5): This carbon atom will also show coupling to the fluorine atom, though smaller than that of C3.

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region, typically at a lower chemical shift.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C1 (-NH₂) 140 - 145
C2 (-CH₃) 120 - 125
C3 (-F) 155 - 160 Large ¹JCF coupling expected.
C4 (-Br) 110 - 115
C5 (-H) 125 - 130
C6 (-Br) 115 - 120

¹⁹F NMR is highly sensitive to the electronic environment around the fluorine nucleus. wikipedia.org The large chemical shift range of ¹⁹F NMR makes it an excellent tool for probing structural changes. wikipedia.orgresearchgate.net For this compound, a single resonance is expected. The chemical shift of this fluorine atom is influenced by the ortho- and meta-substituents. The presence of a bromine atom and a methyl group ortho to the fluorine, and another bromine atom meta to it, will determine its precise spectral position. The chemical shift provides a unique fingerprint sensitive to the local electronic structure. nih.govnih.gov

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra of this compound would display characteristic absorption and scattering bands corresponding to the vibrations of its specific chemical bonds and functional groups.

N-H Vibrations: The amino group gives rise to characteristic stretching vibrations. Typically, two bands are observed for the asymmetric and symmetric N-H stretching in the 3300-3500 cm⁻¹ region. researchgate.net N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1400-1600 cm⁻¹ region.

C-N, C-F, and C-Br Vibrations: The stretching vibrations for these bonds are found in the fingerprint region (below 1300 cm⁻¹). The C-F stretching band is typically strong in the IR spectrum and is expected between 1200-1350 cm⁻¹. The C-Br stretching vibrations occur at lower frequencies, generally in the 500-650 cm⁻¹ range.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Asymmetric & Symmetric Stretching 3300 - 3500 FT-IR, FT-Raman
Aromatic C-H Stretching 3000 - 3100 FT-IR, FT-Raman
Aliphatic C-H Stretching (-CH₃) 2850 - 3000 FT-IR, FT-Raman
N-H Bending 1600 - 1650 FT-IR
Aromatic C=C Stretching 1400 - 1600 FT-IR, FT-Raman
C-F Stretching 1200 - 1350 FT-IR

The interpretation of the vibrational spectra of this compound is greatly aided by comparison with structurally similar molecules. Studies on compounds like 2-bromo-4-methylaniline (B145976) and 2-chloro-4-methylaniline (B104755) provide valuable reference data. nih.govnih.gov

For instance, the FT-IR and FT-Raman spectra of 2-bromo-4-methyl aniline (B41778) have been thoroughly analyzed. nih.gov The vibrational frequencies identified for its amino, methyl, and aromatic C-H groups, as well as the aromatic ring and C-Br vibrations, serve as a baseline. By comparing these known values, researchers can more accurately assign the bands in the spectrum of the more complex this compound. The introduction of an additional bromine atom and a fluorine atom is expected to shift certain vibrational frequencies and introduce new C-F and C-Br modes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data for such comparative studies to achieve precise vibrational assignments. nih.govresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems, such as the aromatic ring in this compound. The absorption of UV or visible light by a molecule excites electrons from lower-energy molecular orbitals to higher-energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's specific electronic makeup.

For substituted anilines, the electronic spectrum is largely influenced by the transitions involving the π-electrons of the benzene ring and the non-bonding electrons of the amino group. The presence of electron-donating groups (like the amino and methyl groups) and electron-withdrawing/halogenic groups (like fluorine and bromine) on the aromatic ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, and can also affect the intensity of the absorption.

Table 1: Anticipated Electronic Transitions for Aromatic Compounds

Transition TypeDescriptionTypical Wavelength Range (nm)
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.200 - 400
n → πExcitation of an electron from a non-bonding orbital (e.g., on the nitrogen atom) to a π antibonding orbital.250 - 600

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for confirming the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the purification and identification of target compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C7H6Br2FN), HRMS would be able to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of two bromine atoms would be readily identifiable due to their characteristic isotopic pattern (79Br and 81Br occur in an approximate 1:1 ratio).

The fragmentation of the molecular ion of this compound in the mass spectrometer would be expected to proceed through characteristic pathways for substituted anilines and halogenated aromatic compounds. Common fragmentation mechanisms include the loss of a methyl radical (CH3•), loss of a bromine atom (Br•), and other cleavages of the aromatic ring structure. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the connectivity of the atoms within the molecule.

Table 2: Key Mass Spectrometry Data for this compound

ParameterInformation
Molecular Formula C7H6Br2FN
Calculated Exact Mass The precise theoretical mass of the most abundant isotopic composition of the molecule, which would be confirmed by HRMS. The presence of two bromine isotopes would lead to a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion peak.
Expected Fragmentation Key fragmentation pathways would likely involve the loss of substituents from the aromatic ring, such as the cleavage of C-Br, C-F, and C-N bonds, as well as the loss of the methyl group. The relative abundances of the resulting fragment ions would be diagnostic of the structure.

Computational Chemistry and Theoretical Studies of 4,6 Dibromo 3 Fluoro 2 Methylaniline

Electronic Structure Analysis

Understanding the electronic structure of 4,6-Dibromo-3-fluoro-2-methylaniline is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the interactions between the HOMO and the LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org For substituted anilines, the HOMO is typically localized on the benzene (B151609) ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the aromatic ring. The presence of electron-withdrawing groups like bromine and fluorine can influence the energies of these orbitals. Charge transfer within the molecule is also confirmed by the HOMO and LUMO energy analysis. researchgate.netresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties
ParameterConceptual Significance
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapReflects chemical stability and reactivity; a larger gap implies higher stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net These are often found around the electronegative fluorine and bromine atoms, as well as the lone pair of the nitrogen atom in the amino group. Regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net These are typically located around the hydrogen atoms of the amino and methyl groups. The neutral regions are generally colored green. researchgate.netresearchgate.net

Prediction and Analysis of Spectroscopic Properties from Theoretical Models

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. researchgate.net

For this compound, theoretical calculations using DFT and HF methods can predict its vibrational spectra, including infrared (IR) and Raman frequencies. researchgate.net The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, bringing them in closer agreement with experimental spectra. researchgate.net These calculations also provide detailed assignments of the vibrational modes, linking specific peaks in the spectra to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net For instance, the characteristic N-H stretching vibrations of the amino group are typically observed in the 3300-3500 cm⁻¹ region. researchgate.net

Table 2: Theoretical Prediction of Spectroscopic Properties
Spectroscopic TechniquePredicted PropertiesSignificance
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesIdentification of functional groups and molecular structure confirmation.
Raman SpectroscopyVibrational frequencies and activitiesComplementary information to IR spectroscopy for structural analysis.

Simulated Vibrational Frequencies and Band Assignments

A theoretical vibrational analysis would predict the infrared and Raman spectra of this compound. These simulations are crucial for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. The calculations would identify the frequencies corresponding to the stretching and bending of key functional groups.

Table 1: Hypothetical Vibrational Frequencies and Band Assignments for this compound (Note: This table is illustrative as specific research data was not found. Actual values would be derived from DFT calculations.)

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
N-H Asymmetric Stretch3450-3550Stretching of the amine N-H bonds
N-H Symmetric Stretch3350-3450Stretching of the amine N-H bonds
C-H Stretch (Aromatic)3000-3100Stretching of the aromatic C-H bond
C-H Stretch (Methyl)2850-2960Stretching of the methyl C-H bonds
C=C Stretch (Aromatic)1400-1600Stretching of the benzene ring C=C bonds
N-H Bend1550-1650Bending of the amine N-H bonds
C-F Stretch1000-1400Stretching of the carbon-fluorine bond
C-Br Stretch500-600Stretching of the carbon-bromine bonds

Calculated NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for confirming molecular structures. By predicting the ¹H and ¹³C NMR spectra, researchers can compare theoretical data with experimental results to affirm the identity and purity of the synthesized compound.

Table 2: Hypothetical Calculated NMR Chemical Shifts for this compound (Note: This table is illustrative as specific research data was not found. Actual values would be derived from GIAO or other computational methods.)

Atom Calculated Chemical Shift (ppm)
¹H (N-H)4.5 - 5.5
¹H (Aromatic C-H)7.0 - 7.5
¹H (Methyl C-H)2.0 - 2.5
¹³C (C-NH₂)140 - 150
¹³C (C-Br)110 - 120
¹³C (C-F)150 - 160
¹³C (C-CH₃)125 - 135
¹³C (Aromatic C-H)115 - 125
¹³C (Methyl)15 - 25

Reactivity Descriptors and Mechanistic Insights from Computational Models

Computational models can also predict the chemical reactivity of this compound through the calculation of various reactivity descriptors derived from conceptual DFT. These descriptors help in understanding the molecule's stability, and its electrophilic and nucleophilic nature.

Chemical Hardness, Ionization Energy, and Electron Affinity

Ionization Energy (IE): The energy required to remove an electron. A higher IE suggests greater stability.

Electron Affinity (EA): The energy released when an electron is added. A higher EA indicates a greater ability to accept an electron.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (IE - EA) / 2. A larger value implies higher stability and lower reactivity.

Nucleophilicity and Electrophilicity Indices

These indices predict the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons.

Table 3: Hypothetical Reactivity Descriptors for this compound (Note: This table is illustrative as specific research data was not found.)

Descriptor Calculated Value (eV)
Ionization Energy (IE)~8.0
Electron Affinity (EA)~1.0
Chemical Hardness (η)~3.5
Electrophilicity Index (ω)~2.5

Transition State Modeling for Reaction Pathways

A significant application of computational chemistry is the modeling of reaction mechanisms. For this compound, this would involve identifying the transition states for its various potential reactions, such as electrophilic aromatic substitution or nucleophilic substitution. By calculating the energy barriers of these transition states, chemists can predict the most likely reaction pathways and product outcomes, which is invaluable for designing efficient synthetic routes.

Structure Reactivity Relationship Studies of 4,6 Dibromo 3 Fluoro 2 Methylaniline

Impact of Halogen Substitution Pattern on Chemical Reactivity and Selectivity

The reactivity of the aromatic ring in 4,6-Dibromo-3-fluoro-2-methylaniline is intricately modulated by the presence of two bromine atoms, a fluorine atom, and a methyl group, in addition to the activating amino group. The amino group (-NH2) is a powerful activating group that directs electrophiles to the ortho and para positions by donating its lone pair of electrons into the benzene (B151609) ring through resonance. byjus.com However, the halogen and methyl substituents introduce competing electronic and steric effects that modify this inherent reactivity.

Synergistic and Antagonistic Electronic Effects of Bromine and Fluorine

The halogen substituents on the aniline (B41778) ring exert a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). quora.com The inductive effect stems from the high electronegativity of the halogens, which withdraws electron density from the ring, making it less susceptible to electrophilic attack. stackexchange.comquora.com Conversely, the resonance effect involves the donation of a lone pair of electrons from the halogen into the aromatic π-system, which increases electron density, particularly at the ortho and para positions. stackexchange.com

In this compound, these effects are combined:

Fluorine: As the most electronegative element, fluorine exerts a very strong -I effect. quora.com Its +R effect is limited due to the poor energy and size match between the 2p orbital of carbon and the 2p orbital of fluorine. stackexchange.com In nucleophilic aromatic substitution, fluorine's strong inductive effect can stabilize the negatively charged intermediate (Meisenheimer complex), making fluorinated arenes surprisingly reactive under these conditions. stackexchange.com

The combined presence of fluorine and bromine creates a complex electronic landscape. The strong -I effects of all three halogens synergistically deactivate the ring towards electrophilic attack compared to aniline itself. Antagonistically, their +R effects compete to direct substitution. The remaining open position on the ring (position 5) is meta to the strongly activating amino group, making it less favorable for electrophilic substitution.

Role of the Methyl Group in Directing Effects and Steric Hindrance

The methyl group (-CH3) at the C2 position (ortho to the amino group) introduces additional electronic and steric factors.

Directing Effects: The methyl group is an activating group, donating electron density to the ring through a combination of a weak positive inductive effect (+I) and hyperconjugation. This enhances the electron-donating nature of the ring, counteracting some of the deactivation caused by the halogens. Like the amino group, it is an ortho-, para-director. libretexts.orgyoutube.com

Steric Hindrance: The placement of the methyl group ortho to the amino group creates significant steric hindrance. rsc.org This bulkiness can impede the approach of reagents to the amino group and the adjacent C3 position. derpharmachemica.com Studies on related ortho-substituted anilines show that bulky groups can cause the amine structure to become non-planar, which can affect the delocalization of the nitrogen lone pair into the ring. derpharmachemica.com This steric crowding can also influence reaction selectivity, potentially favoring reactions at less hindered sites. libretexts.orgresearchgate.net For example, in electrophilic substitution reactions, attack at the position ortho to a bulky group is often disfavored. libretexts.org

Aromaticity and Electronic Delocalization Effects in the Substituted Aniline System

The aromaticity of this compound is fundamentally that of a benzene ring, which adheres to Hückel's rule with 6 π-electrons. stackexchange.com However, the substituents significantly perturb the electron delocalization within this π-system.

The lone pair of electrons on the nitrogen of the amino group is delocalized into the aromatic ring, a key feature that makes anilines more reactive than benzene and explains their ortho-, para-directing nature. byjus.comchemistrysteps.com This delocalization creates resonance structures where a negative charge resides on the ortho and para carbons. qorganica.com

The substituents modify this delocalization:

The electron-donating methyl group further increases the electron density of the ring.

The resonance donation from the halogens, while weaker than their inductive withdrawal, contributes to the π-electron system, slightly enriching the electron density at specific positions. stackexchange.com

The net result is a highly polarized aromatic ring. The electron density is not evenly distributed, with the positions influenced by the competing donating and withdrawing effects of the various substituents. This complex electronic environment dictates the molecule's reactivity, influencing where electrophiles or nucleophiles are most likely to attack. Studies on substituted aniline oligomers have shown that spin and charge density tend to be confined, indicating that substituent effects can limit delocalization across the entire system. researchgate.net

Intermolecular Interactions and Crystal Engineering in Related Compounds

Analysis of Classical and Non-Classical Hydrogen Bonds

Hydrogen bonds are among the most critical interactions in determining the crystal packing of anilines. nih.gov

Classical Hydrogen Bonds: The primary hydrogen bond donor in aniline derivatives is the amino group (N-H). In the crystal structures of related compounds like 2,6-Dibromo-4-methylaniline (B181599), molecules are linked by N-H···N hydrogen bonds, forming chains or other supramolecular motifs. nih.gov The nitrogen atom of one molecule acts as a hydrogen bond acceptor for the N-H group of a neighboring molecule. nih.gov The presence of electronegative halogen atoms can also allow them to act as weak hydrogen bond acceptors.

Halogen Interactions

Halogen bonds are directional, non-covalent interactions where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a nucleophilic site. mdpi.comnih.gov These interactions have become a powerful tool in crystal engineering. hhu.deacs.org

In crystals of brominated aromatic compounds, various types of halogen interactions are possible:

Br···Br Interactions: These can be classified as Type I or Type II, depending on the geometry of the contact, and they play a significant role in organizing molecules in the solid state. acs.orgnih.gov

Br···N/O Interactions: The bromine atoms can form halogen bonds with nitrogen or oxygen atoms from neighboring molecules, acting as the electrophilic halogen bond donor. nih.govacs.org These interactions can be quite strong and directional, competing with or complementing hydrogen bonds in the formation of supramolecular assemblies. rsc.org

The presence of both bromine and fluorine in this compound offers possibilities for a variety of halogen-based interactions, contributing to a stable and predictable crystal lattice.

Future Research Directions and Emerging Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of polyhalogenated aromatics often relies on traditional methods that can be inefficient and environmentally taxing. Future research will likely focus on developing greener synthetic pathways for 4,6-Dibromo-3-fluoro-2-methylaniline. Traditional bromination of anilines can involve elemental bromine, which is hazardous and has poor atom economy. Modern approaches aim to replace such reagents with more sustainable alternatives.

Key research objectives include:

Catalytic Systems: Investigating metal-free or earth-abundant metal catalysts for regioselective bromination. Iodine-catalyzed methods, using a green oxidant like hydrogen peroxide in an aqueous medium, represent a promising, highly atom-economical direction. rsc.org

Reagentless Approaches: Exploring protocols that minimize waste by using reagents that are fully incorporated into the final product. For instance, methods using iodine and disulfides for iodosulfenylation of alkynes have achieved 100% atom economy, a principle that could be adapted for halogenation. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processes.

The table below compares a hypothetical traditional route with a potential sustainable alternative, highlighting key green chemistry metrics.

Table 1: Comparison of Synthetic Route Philosophies

Metric Traditional Bromination Sustainable Catalytic Bromination
Brominating Agent Elemental Bromine (Br₂) NaBr with an Oxidant (e.g., H₂O₂)
Solvent Chlorinated Solvents (e.g., CCl₄) Water or other green solvents
Atom Economy Low (HBr byproduct) High (Water is the main byproduct)
Safety Concerns High (Corrosive, toxic Br₂) Moderate (Less hazardous reagents)

| Waste Profile | Halogenated organic waste | Primarily aqueous waste |

Exploration of Novel Derivatization Pathways for Diverse Applications

This compound possesses multiple reactive sites—the two bromine atoms, the amine group, and the aromatic ring itself—making it a rich platform for derivatization. Future work will focus on leveraging this reactivity to build a diverse library of complex molecules. Substituted anilines are crucial motifs in medicinal chemistry, often found in kinase inhibitors and other therapeutics. nih.govmdpi.com

Promising derivatization pathways to be explored include:

Cross-Coupling Reactions: The two bromine atoms are ideal handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck) to introduce new carbon-carbon and carbon-heteroatom bonds.

Amine Functionalization: The aniline (B41778) amine group can be acylated, alkylated, or used as a directing group for further ring functionalization. It is also a key site for forming amides, sulfonamides, or for constructing heterocyclic rings like triazoles. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): While challenging, the fluorine atom could potentially undergo SNAr reactions under specific conditions, further increasing the molecular diversity achievable from this scaffold.

Advanced Catalysis for Highly Selective Transformations

A significant challenge and a key area for future research is the selective functionalization of the two non-equivalent bromine atoms at the C4 and C6 positions. The electronic environment of these positions is differentiated by the adjacent substituents (fluoro and methyl groups), which could be exploited by sophisticated catalytic systems.

Future research in this area will likely involve:

Regiodivergent Catalysis: Developing catalytic systems (e.g., based on palladium or copper with tailored ligands) that can selectively target either the C4-Br or the C6-Br bond. This would allow for the stepwise and controlled introduction of different functional groups, avoiding the need for complex protecting group strategies.

Orthogonal Chemistry: Designing reaction sequences where the two bromine atoms can be addressed with orthogonal chemical transformations, enabling the synthesis of highly complex, multifunctional molecules.

Asymmetric Catalysis: For derivatives where chirality is introduced, developing asymmetric catalytic methods will be crucial for accessing enantiomerically pure compounds, which is particularly important for pharmaceutical applications.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling with experimental validation will be essential for accelerating research and development involving this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different sites on the molecule, model reaction transition states, and understand the mechanism of catalytic cycles. researchgate.net This can help in rationally designing catalysts and predicting the outcomes of reactions.

Experimental Analysis: Advanced analytical techniques, such as single-crystal X-ray diffraction, can provide precise information about the molecular structure and intermolecular interactions of the compound and its derivatives. researchgate.net Spectroscopic methods (NMR, IR, UV-Vis) provide complementary data on electronic structure and bonding.

The integration of these methods provides a powerful toolkit for understanding structure-property relationships, as detailed in the table below.

Table 2: Synergy of Computational and Experimental Methods

Method Information Provided Application
DFT Calculations Electron density, bond energies, reaction energy profiles, spectroscopic predictions. Predict regioselectivity, optimize reaction conditions, understand catalytic mechanisms.
X-ray Crystallography Precise bond lengths/angles, crystal packing, intermolecular interactions. Confirm molecular structure, study solid-state properties.

| NMR Spectroscopy | Chemical environment of atoms, connectivity, conformational dynamics. | Structure elucidation, purity analysis, studying reaction kinetics. |

Potential for Derivates in New Chemical Technologies and Functional Materials

Beyond its role as a synthetic intermediate, derivatives of this compound hold potential for application in emerging technologies and advanced materials. Polyhalogenated compounds are used in a wide array of products, including pharmaceuticals, agrochemicals, and materials. wikipedia.orgunacademy.com

Emerging areas for the application of its derivatives include:

Medicinal Chemistry: As previously noted, the aniline scaffold is a "privileged" structure in drug discovery. cresset-group.com Derivatives could be screened for a wide range of biological activities, including as kinase inhibitors, antivirals, or anti-inflammatory agents.

Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic rings. Novel derivatives could be developed and tested for new agrochemical applications.

Functional Materials: The high degree of functionalization makes this compound an interesting building block for materials science. Its derivatives could be explored as:

Monomers for specialty polymers with enhanced thermal stability or flame-retardant properties.

Components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the heavy bromine atoms can promote useful photophysical properties.

Building blocks for liquid crystals or other smart materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline?

  • Methodological Answer : A common approach involves Ullmann-type coupling or electrophilic aromatic substitution. For example, bromination and fluorination can be achieved using selective halogenation agents (e.g., NBS for bromination and Selectfluor® for fluorination) under controlled temperatures (0–60°C). Solvent choice (e.g., DMF or DCM) and catalytic systems (e.g., Pd/C or CuI) significantly influence yield . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and electronic environments. The fluorine atom induces deshielding in adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic H) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~281.92 for C7_7H6_6Br2_2FN) and isotopic patterns for bromine.
  • IR : Detect N-H stretching (~3400 cm1^{-1}) and C-Br/F vibrations (500–700 cm1^{-1}) .
  • X-ray Crystallography : Resolve steric effects from bromine/fluorine substituents and confirm dihedral angles between substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to model substituent effects. Bromine and fluorine atoms increase electron-withdrawing effects, lowering HOMO-LUMO gaps (~4.5–5.0 eV) and enhancing electrophilicity. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models . For reaction pathway analysis, calculate activation energies for bromine substitution or amine oxidation .

Q. How should researchers resolve contradictions in substitution reactivity data for this compound?

  • Methodological Answer : Contradictions may arise from competing steric (bromine) vs. electronic (fluorine) effects. Perform kinetic studies (e.g., UV-Vis monitoring) under varying conditions (temperature, solvent polarity). For example:

  • Steric Hindrance : Bulky bromine at positions 4 and 6 may slow nucleophilic attacks at position 3.
  • Electronic Effects : Fluorine’s inductive effect increases electrophilicity at the meta position.
    Use Hammett plots or dual-parameter analyses (σm_m, σp_p) to quantify substituent contributions .

Q. What strategies enable multi-step synthesis of derivatives for biological screening?

  • Methodological Answer :

  • Step 1 : Introduce functional groups (e.g., nitro, carboxyl) via nitration (HNO3_3/H2_2SO4_4) or oxidation (KMnO4_4/H2_2O).
  • Step 2 : Reduce nitro groups to amines (H2_2/Pd-C) for pharmacophore development.
  • Step 3 : Couple with heterocycles (e.g., pyridine) via Suzuki-Miyaura cross-coupling (Pd(PPh3_3)4_4, Na2_2CO3_3) .
    Validate intermediates using LC-MS and optimize yields via DoE (Design of Experiments).

Q. What mechanistic insights explain regioselectivity in bromination/fluorination reactions?

  • Methodological Answer : Fluorine’s ortho/para-directing nature competes with bromine’s steric bulk. Computational modeling (DFT) reveals transition states favoring bromine addition at less hindered positions. Experimentally, use low-temperature kinetic control (e.g., –20°C) to favor thermodynamically stable products. IR spectroscopy tracks intermediate σ-complex formation during electrophilic substitution .

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Reactant of Route 1
4,6-Dibromo-3-fluoro-2-methylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.